1,2-Dinitrobenzene

Catalog No.
S596437
CAS No.
25154-54-5
M.F
C6H4(NO2)2
C6H4N2O4
C6H4N2O4
M. Wt
168.11 g/mol
Availability
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1,2-Dinitrobenzene

CAS Number

25154-54-5

Product Name

1,2-Dinitrobenzene

IUPAC Name

1,2-dinitrobenzene

Molecular Formula

C6H4(NO2)2
C6H4N2O4
C6H4N2O4

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H

InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.05 % (NIOSH, 2016)
7.91e-04 M
Sol in alc, benzene, chloroform
1 g dissolves in 6600 ml cold water, 2700 ml boiling water
In water, 133 mg/l @ 25 °C
Solubility in water: very poor
Solubility in water: poor
0.05%

Synonyms

1,2-dinitrobenzene, o-dinitrobenzene, ortho-dinitrobenzene

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,2-Dinitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 % (niosh, 2016)7.91e-04 msol in alc, benzene, chloroform1 g dissolves in 6600 ml cold water, 2700 ml boiling waterin water, 133 mg/l @ 25 °csolubility in water: very poorsolubility in water: poor0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60682. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dinitrobenzene is an aromatic compound with the molecular formula C6H4(NO2)2C_6H_4(NO_2)_2. It is one of three isomers of dinitrobenzene, specifically known as ortho-dinitrobenzene. This compound appears as a white or colorless solid that is soluble in organic solvents but has limited solubility in water . The compound has a melting point of 118.5 °C and a boiling point of 318 °C, indicating its stability at elevated temperatures .

, primarily through electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms. It can react with aliphatic amines, leading to the formation of substituted anilines. Kinetic studies have shown that the reaction rates depend on the nature of the amine and the solvent used, with base-catalyzed pathways being prominent . The presence of two nitro groups on the benzene ring significantly influences its reactivity, making it less reactive toward further electrophilic substitutions compared to other benzene derivatives.

1,2-Dinitrobenzene exhibits toxicological properties and is classified as a potential carcinogen. Exposure can lead to various health effects, including skin irritation and respiratory issues. The compound's toxicity is attributed to its ability to form reactive intermediates that can interact with biological macromolecules, causing cellular damage . Studies indicate that it may induce oxidative stress and has been linked to mutagenic activity in certain biological assays.

The synthesis of 1,2-dinitrobenzene typically involves the nitration of benzene derivatives. One common method includes the diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst. This process allows for selective nitration at the ortho position, overcoming the meta-directing effects of the nitro group . Other methods may involve direct nitration using concentrated nitric acid under controlled conditions to ensure regioselectivity.

1,2-Dinitrobenzene finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
  • Explosives: Due to its explosive properties when mixed with other compounds, it has been studied for potential use in explosives formulations .
  • Analytical Chemistry: It is used as a reagent in analytical chemistry for detecting certain functional groups.

Research has focused on understanding the interactions between 1,2-dinitrobenzene and various nucleophiles. Studies have shown that its reactivity can be significantly influenced by solvent effects and the presence of catalysts. For instance, investigations into its reactions with primary amines have revealed that electron donor-acceptor complex formation plays a crucial role in determining reaction kinetics and mechanisms . Additionally, interactions with additives like pyridine have been shown to enhance reaction rates under specific conditions.

1,2-Dinitrobenzene shares structural similarities with other dinitrobenzene isomers and related compounds. Here are some comparisons:

CompoundStructureUnique Features
1,3-DinitrobenzeneNitro groups at positions 1 and 3More reactive towards electrophilic substitution than 1,2-dinitrobenzene due to less steric hindrance.
1,4-DinitrobenzeneNitro groups at positions 1 and 4Exhibits different solubility characteristics and reactivity due to para positioning.
NitrobenzeneSingle nitro groupLess toxic than dinitro derivatives; used primarily as a solvent and precursor in organic synthesis.

Uniqueness of 1,2-Dinitrobenzene

The unique positioning of its nitro groups makes 1,2-dinitrobenzene particularly interesting for studies on nucleophilic substitution reactions. Its ortho configuration results in specific steric effects that influence its reactivity profile compared to its meta and para counterparts. Additionally, its biological activity and potential applications in explosives further distinguish it within this class of compounds .

Physical Description

One or more of the three isomeric (1,2- 1,3- and 1,4-) dinitrobenzenes, which are solids at room conditions, presumably in a non-aqueous solvent or carrier. Toxic by skin absorption. Exposure of the confined material to heat or shock may result in explosive decomposition. Produces toxic oxides of nitrogen during combustion.
Dinitrobenzene is a white or yellow crystalline solid or dissolved in a liquid carrier. It is insoluble in water. It is toxic by skin absorption and by inhalation (dust, etc.). It is combustible. Exposure of the confined material to fire or heat or shock may result in the spontaneous decomposition of the material with a resultant explosion. Produces toxic oxides of nitrogen during combustion.
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999)
WHITE-TO-YELLOW CRYSTALS.
WHITE-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Pale-white or yellow crystalline solid.
Pale-white or yellow solid.

Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES
White to yellow monoclinic plates
White crystals
Pale white or yellow, crystalline solid.

XLogP3

1.7

Boiling Point

606 °F at 760 mm Hg (USCG, 1999)
318.0 °C
319 °C @ 773 mm Hg
319 °C
~300 °C
See individual isomers for properties
606°F

Flash Point

302 °F (USCG, 1999)
302 °F (150 °C) (Closed Cup)
150 °C c.c.
302°F

Vapor Density

5.79 (AIR= 1)
Relative vapor density (air = 1): 5.8

Density

1.31 at 68 °F (USCG, 1999)
1.3119 g/cu cm
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
1.57

LogP

1.69 (LogP)
log Kow = 1.69
1.69
1.46-1.58

Melting Point

244.4 °F (USCG, 1999)
118.5 °C
117 - 118.5 °C
118 °C
244°F

UNII

35XUO924Y0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55e-05 mmHg
4.55X10-5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

25154-54-5
528-29-0

Wikipedia

O-dinitrobenzene

Use Classification

Fire Hazards -> Reactive - 4th degree

Methods of Manufacturing

Nitration of nitrobenzene with hot mixed acid. /Dinitrobenzene/

Analytic Laboratory Methods

Hazardous organic and inorganic cmpd, incl o-dinitrobenzene, in water were determined by gas chromatography and mass spectroscopy.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 40.0 ug/l.
OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique.

Storage Conditions

STORE ONLY IN PERMANENT MAGAZINE. THIS HIGH EXPLOSIVE SHOULD BE KEPT WELL AWAY FROM INITIATOR EXPLOSIVES; PROTECTED FROM PHYSICAL DAMAGE; SEPARATED FROM OXIDIZING MATERIALS, COMBUSTIBLES, & SOURCES OF HEAT.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

Dates

Last modified: 07-20-2023

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